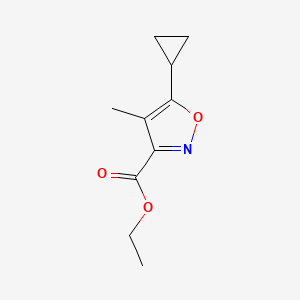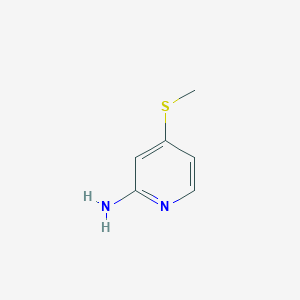![molecular formula C19H12ClN3OS2 B2629486 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-66-1](/img/structure/B2629486.png)
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a complex organic compound that features a combination of benzo[d]thiazole and thiazole rings, along with a chlorophenyl group and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole and thiazole rings, followed by their coupling with the chlorophenyl group. The final step involves the formation of the acrylamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anticancer or antimicrobial agent.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-bromophenyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)acrylamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs with different halogen substituents.
特性
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS2/c20-13-6-2-1-5-12(13)9-10-17(24)23-19-22-15(11-25-19)18-21-14-7-3-4-8-16(14)26-18/h1-11H,(H,22,23,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXKZFDTIAZYAF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)
![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)
![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2629415.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)

![(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2629424.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

